molecular formula C11H18Cl2N4 B1522769 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride CAS No. 1221725-44-5

2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride

Cat. No. B1522769
CAS RN: 1221725-44-5
M. Wt: 277.19 g/mol
InChI Key: FSHTYEMADIYEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride” can be represented by the InChI code: 1S/C11H16N4.2ClH/c12-10(13)9-5-4-6-14-11(9)15-7-2-1-3-8-15;;/h4-6H,1-3,7-8H2,(H3,12,13);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 277.2 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride and its derivatives are synthesized using various methods, tailored to the specific chemical structure and intended application. For instance, a method based on exhaustive catalytic hydrogenation of pyrrolylpyridine is utilized for producing compounds like 3-(pyrrolidin-1-yl)piperidine, highlighting the chemical's importance in medicinal chemistry (Smaliy et al., 2011). Similarly, optically pure derivatives of piperidine, such as 2-(1-hydroxybenzyl)piperidine, are synthesized through specific reactions involving oxygenated benzyl carbanions and chlorinated N-sulfinylimines, emphasizing the compound's versatility in stereoselective synthesis (Ruano, Alemán, & Cid, 2006).

Chemical and Molecular Studies Piperidine derivatives are extensively studied for their chemical and molecular properties. For instance, quantum chemical and molecular dynamic simulation studies are conducted to understand the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies delve into reactivity parameters like E HOMO , E LUMO, and HOMO–LUMO energy gap, providing insights into their chemical behavior (Kaya et al., 2016). Furthermore, synthetic routes to create 2,3-disubstituted pyrrolidines and piperidines involve innovative approaches like one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids, highlighting the compound's role in developing complex molecular structures (Boto et al., 2001).

Biological and Pharmacological Research

Antimicrobial and Antiviral Properties Compounds synthesized from this compound exhibit a range of biological activities. For instance, studies reveal that certain pyridine derivatives showcase antimicrobial and antiviral properties against various strains of bacteria, fungi, and viruses, indicating their potential in therapeutic applications (Patel & Agravat, 2007). Additionally, the chemical structure and biological activity relationship of these compounds are meticulously studied, offering valuable information for medicinal chemistry and drug development (Li et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain enzymes, potentially inhibiting or activating their activity. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact metabolic pathways by altering the activity of enzymes involved in cellular respiration and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, the compound may inhibit a kinase by occupying its active site, preventing substrate binding and subsequent phosphorylation events. Alternatively, it may activate a transcription factor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may produce minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage. These effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the levels of metabolites such as ATP, NADH, and other intermediates of metabolic pathways, thereby influencing cellular energy balance and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity. The localization of the compound within specific tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The precise localization of the compound within cells is essential for understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.2ClH/c12-10(13)9-5-4-6-14-11(9)15-7-2-1-3-8-15;;/h4-6H,1-3,7-8H2,(H3,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHTYEMADIYEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 2
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 5
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.